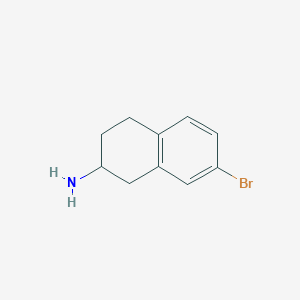

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPMWBRGXAFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595737 |

Source

|

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-71-7 |

Source

|

| Record name | 7-Bromo-1,2,3,4-tetrahydro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 7-bromo-2-aminotetralin, is a crucial building block in medicinal chemistry and drug discovery. Its substituted tetralin framework is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, focusing on the reductive amination of 7-bromo-2-tetralone. The document delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and discusses the significance of key experimental choices, aiming to equip researchers and drug development professionals with the necessary knowledge for its successful synthesis.

Introduction and Strategic Importance

The 1,2,3,4-tetrahydronaphthalen-2-amine scaffold is a privileged structure in neuropharmacology, most notably for its interaction with dopaminergic and serotonergic receptors. The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, making 7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine a highly valuable intermediate.[1][2]

The primary synthetic strategy discussed herein is the reductive amination of the corresponding ketone, 7-bromo-2-tetralone.[3][4][5] This method is widely favored due to its operational simplicity, high efficiency, and the commercial availability of the starting materials.[6][7]

Overview of the Selected Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[6][7] The reaction proceeds in two main stages:

-

Imine Formation: The ketone (7-bromo-2-tetralone) reacts with an amine source (in this case, ammonia or an ammonia equivalent) under neutral or weakly acidic conditions to form an intermediate imine through a hemiaminal species.[6]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a suitable reducing agent to yield the target amine.[6][7]

A key advantage of this pathway is that it can often be performed as a "direct" or one-pot reaction, where the ketone, amine source, and reducing agent are combined without isolating the imine intermediate.[6][8] This approach is efficient and minimizes handling of the potentially unstable imine.

dot

Caption: Reductive amination pathway from ketone to target amine.

Mechanistic Insights and Rationale

Choice of Amine Source

For the synthesis of a primary amine, an ammonia equivalent is required. Ammonium acetate (NH₄OAc) is an excellent choice as it provides both ammonia and a mild acidic catalyst (acetic acid) upon dissociation, which facilitates the dehydration step in imine formation.

The Reducing Agent: A Critical Choice

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The agent must be capable of reducing the imine intermediate faster than it reduces the starting ketone.[8]

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for this transformation.[7] It is significantly less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion). This selectivity is crucial for achieving high yields in a one-pot procedure.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is another mild and selective reducing agent.[7][8] It is less toxic than NaBH₃CN and is often preferred for its ease of handling and effectiveness, particularly in aprotic solvents like 1,2-dichloroethane (DCE).[8]

The use of stronger reducing agents like sodium borohydride (NaBH₄) can be problematic as they can readily reduce the starting ketone to the corresponding alcohol, leading to a significant byproduct.[7]

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles and literature precedents.[8] Researchers should perform their own optimization and safety assessments.

Objective: To synthesize 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine via reductive amination of 7-bromo-2-tetralone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

|---|---|---|---|

| 7-Bromo-2-tetralone | 225.08 | 5.00 g | 1.0 |

| Ammonium Acetate | 77.08 | 17.1 g | 10.0 |

| Sodium Cyanoborohydride | 62.84 | 2.10 g | 1.5 |

| Methanol (Anhydrous) | - | 100 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

| 2 M Sodium Hydroxide (aq) | - | 100 mL | - |

| Brine (Saturated NaCl aq) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromo-2-tetralone (5.00 g, 22.2 mmol) and anhydrous methanol (100 mL).

-

Addition of Amine Source: Add ammonium acetate (17.1 g, 222 mmol) to the solution. Stir the mixture at room temperature until the solids are mostly dissolved.

-

Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (2.10 g, 33.3 mmol). Caution: Cyanide gas may be evolved if the solution becomes strongly acidic. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

-

Work-up - Quenching and Extraction:

-

Carefully concentrate the reaction mixture in vacuo to remove most of the methanol.

-

To the resulting residue, add dichloromethane (150 mL) and 2 M aqueous sodium hydroxide (100 mL). Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the product from streaking on the column. The resulting product is often isolated as its hydrochloride salt for improved stability and handling.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 226.0/228.0 due to bromine isotopes).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety and Handling

-

7-Bromo-2-tetralone: Is an irritant. Avoid contact with skin and eyes.

-

Sodium Cyanoborohydride: Is highly toxic. It can release hydrogen cyanide gas upon contact with acid. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a fume hood.

Conclusion

The reductive amination of 7-bromo-2-tetralone with an ammonia source and a selective reducing agent like sodium cyanoborohydride is a robust and highly effective method for the synthesis of 7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. The procedure is straightforward, scalable, and proceeds in high yield, making it an ideal choice for both academic research and industrial drug development settings. The resulting product serves as a versatile platform for the synthesis of novel therapeutic agents, underscoring the importance of this foundational synthetic transformation.

References

-

7-Bromo-2-tetralone | C10H9BrO | CID 3691574 - PubChem - NIH. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Reductive Amination - Wordpress. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, 5 g, CAS No. 1187928-01-3 | Carl ROTH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 7-Bromo-2-tetralone | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, 5 g, CAS No. 1187928-01-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

A Comprehensive Technical Guide to 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Identification, Synthesis, and Application

Abstract

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, a substituted aminotetralin, represents a pivotal structural motif in medicinal chemistry and neuroscience research. Its rigid bicyclic framework serves as a valuable scaffold for developing ligands that target central nervous system (CNS) receptors, including dopamine and serotonin pathways. This technical guide provides an in-depth analysis of this compound, beginning with its definitive identification through various chemical identifiers and CAS numbers for its different forms. We will explore its physicochemical properties, delve into the mechanistic principles behind its synthesis from common precursors, and present a detailed, validated experimental protocol. Furthermore, this document will illuminate its primary applications in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Definitive Identification and Chemical Properties

Accurate identification is the cornerstone of any chemical research. 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its related isomers and salts are cataloged under several identifiers. The specific placement of the bromo and amine groups is critical to its chemical identity and subsequent reactivity and biological activity. It is crucial to distinguish the target compound from its isomers, such as 6-bromo or 8-bromo analogues, which possess different CAS numbers and potentially different pharmacological profiles.[1]

The hydrochloride salt is frequently used to improve the compound's solubility and stability, making it more amenable for use in biological assays and pharmaceutical formulations.[2]

Table 1: Core Identifiers for 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and Related Forms

| Identifier | Value | Source |

| Chemical Name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | N/A |

| CAS Number | 885280-71-7 | [3] |

| CAS Number (HCl Salt) | 1187928-01-3 | [4] |

| CAS Number (Isomer) | 1259758-80-9 (unspecified isomer) | [5] |

| Molecular Formula | C₁₀H₁₂BrN | [6] |

| Molecular Weight | 226.11 g/mol | [1] |

| InChI Key | (Will vary by specific isomer) | N/A |

| SMILES | (Will vary by specific isomer) | N/A |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid | Typically supplied as a solid or crystalline powder. |

| Purity | ≥95% | As commonly supplied for research purposes.[4] |

| Storage Temperature | 2-8°C, Inert atmosphere | Recommended to prevent degradation.[7] |

| Solubility | Soluble in organic solvents | Poorly soluble in water; HCl salt enhances aqueous solubility.[8] |

Synthesis and Mechanistic Considerations

The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically originates from its ketone analogue, 7-Bromo-1-tetralone (CAS: 32281-97-3).[9][10] This precursor is a versatile building block, allowing for the introduction of the crucial amine functionality. The most common and industrially scalable method is reductive amination .

Causality Behind the Synthetic Choice: Reductive amination is favored due to its high efficiency and control over the final product. The reaction proceeds in two key stages:

-

Imine Formation: The ketone carbonyl group reacts with an ammonia source (like ammonium acetate) or a primary amine to form an imine or Schiff base intermediate. This step is typically acid-catalyzed and involves the reversible removal of water.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are mild enough not to reduce the ketone starting material directly and are effective under the acidic conditions that favor imine formation.

This two-step, one-pot process provides a direct and high-yield pathway to the desired aminotetralin.

Experimental Protocol: Synthesis and Characterization

This section provides a self-validating protocol for the synthesis of the target compound from 7-Bromo-1-tetralone, followed by analytical confirmation.

Protocol 4.1: Synthesis via Reductive Amination

Materials:

-

7-Bromo-1-tetralone (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 7-Bromo-1-tetralone and methanol. Stir until fully dissolved.

-

Add ammonium acetate in a single portion. Stir the mixture at room temperature for 30 minutes.

-

Causality Insight: This step facilitates the formation of the imine intermediate in situ. A large excess of the ammonia source drives the equilibrium towards the product.

-

-

Carefully add sodium cyanoborohydride in small portions over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Validation Step 1 (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% MeOH in DCM). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography to obtain the pure 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine.

Protocol 4.2: Analytical Characterization

Structural confirmation and purity assessment are critical validation steps.

-

Mass Spectrometry (MS):

-

Purpose: Confirm molecular weight.

-

Procedure: Acquire an ESI-MS spectrum.

-

Expected Result: Observe the molecular ion peak [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible as two peaks separated by 2 Da, providing definitive evidence of bromine incorporation. [11]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Elucidate the molecular structure.

-

Procedure: Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Result: The ¹H NMR spectrum will show distinct signals for the aromatic protons and the aliphatic protons of the tetralin core. The ¹³C NMR will confirm the number of unique carbon environments.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Determine purity.

-

Procedure: Analyze the purified product using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Expected Result: A single major peak, indicating >95% purity, validates the success of the purification protocol.

-

Safety and Handling

-

Hazard Statements: The compound may be harmful if swallowed and can cause skin and eye irritation. * Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place under an inert atmosphere to maintain stability and prevent degradation. [7]

Conclusion

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its definitive identification, well-established synthetic routes, and strategic importance as a scaffold for CNS-targeting agents underscore its value to the scientific community. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and utilize this potent intermediate in their pursuit of novel therapeutics.

References

-

PubChem. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

-

ChemBK. 7-Bromo-1,2,3,4-tetrahydro-phthalen-1-ol. [Link]

-

Carl ROTH. 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]

-

ResearchGate. Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. [Link]

-

PubChem. 6-Amino-7-bromo-tetralin-2-one. [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]

Sources

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eMolecules 7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE | 885280-71-7 | Fisher Scientific [fishersci.com]

- 4. 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, 5 g, CAS No. 1187928-01-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 7-Bromo-3,4-dihydronaphthalen-1(2H)-one 97 32281-97-3 [sigmaaldrich.com]

- 10. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 252731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidaion of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the causality behind experimental choices, from initial molecular formula determination via high-resolution mass spectrometry to the intricate mapping of atomic connectivity through one- and two-dimensional nuclear magnetic resonance spectroscopy. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: Establishing the Molecular Blueprint

The first principle in structure elucidation is to define the elemental composition and fundamental building blocks of the molecule. This phase utilizes techniques that provide broad, yet critical, information about the molecular weight and functional groups present.

High-Resolution Mass Spectrometry (HRMS)

The initial and most crucial step is the unambiguous determination of the molecular formula. We employ High-Resolution Mass Spectrometry, specifically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and clearly identify the molecular ion peak.

The expected molecular formula is C₁₀H₁₂BrN. The monoisotopic mass is calculated to be 225.0153 Da. A key feature confirming the presence of a single bromine atom is the characteristic isotopic pattern of the molecular ion ([M]+ and [M+2]+) in an approximate 1:1 ratio, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data for C₁₀H₁₂BrN

| Adduct | Calculated m/z |

| [M+H]⁺ | 226.0226 |

| [M+Na]⁺ | 248.0045 |

Data predicted using established isotopic abundance values.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard to ensure high mass accuracy (< 5 ppm).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ adduct. Compare the measured mass and the isotopic distribution pattern with the theoretical values for C₁₀H₁₂BrN to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves to identify the key functional groups, providing a qualitative snapshot of the molecule's chemical bonds.[1][2] For 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, we anticipate several characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Medium | Two distinct peaks are characteristic of a primary amine (R-NH₂). |

| 3100-3000 | C(sp²)-H Stretch | Weak | Aromatic C-H bonds.[1] |

| 2960-2850 | C(sp³)-H Stretch | Medium | Aliphatic C-H bonds in the tetralin ring.[2] |

| ~1600 | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine. |

| 1610, 1480 | C=C Stretch | Medium | Aromatic ring skeletal vibrations.[1] |

| 850-800 | C-H Bend (Out-of-plane) | Strong | Suggests a 1,2,4-trisubstituted benzene ring. |

| ~600 | C-Br Stretch | Medium | Indicates the presence of a bromo-aromatic moiety. |

Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.[3][4] A logical, stepwise approach using multiple NMR experiments is essential for an unambiguous assignment.[5]

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring relationships of all protons in the molecule.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| H8 | ~7.25 | d | 1H | Aromatic, ortho to Bromine |

| H6 | ~7.10 | dd | 1H | Aromatic, ortho to H5 |

| H5 | ~6.95 | d | 1H | Aromatic, ortho to C4 |

| H2 | ~3.10 | m | 1H | Aliphatic, attached to Amine |

| H1eq, H1ax | ~2.90, ~2.50 | m | 2H | Diastereotopic protons adjacent to Amine |

| H4eq, H4ax | ~2.80, ~2.70 | m | 2H | Diastereotopic benzylic protons |

| H3eq, H3ax | ~2.05, ~1.65 | m | 2H | Diastereotopic protons adjacent to CH₂ |

| NH₂ | ~1.50 | br s | 2H | Amine protons (exchangeable) |

Causality Behind Assignments:

-

Aromatic Region: The three aromatic protons will appear as a distinct pattern. H8, being ortho to the electron-withdrawing bromine, is expected to be the most downfield. The coupling constants (J-values) between H5, H6, and H8 will be critical in confirming their relative positions.

-

Aliphatic Region: The saturated ring's protons are diastereotopic due to the chiral center at C2. This means each proton in a CH₂ group is chemically non-equivalent, resulting in complex multiplets (m) rather than simple triplets or quartets.

-

Amine Protons: The NH₂ signal is often broad (br s) and its chemical shift can be variable. It will disappear upon a D₂O shake experiment, a classic technique for identifying exchangeable protons.

¹³C NMR and DEPT: Defining the Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon environments. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (specifically DEPT-135 and DEPT-90) allows for the definitive assignment of carbons as CH, CH₂, or quaternary (C).

Table 4: Predicted ¹³C NMR & DEPT Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Shift (ppm) | DEPT-135 | DEPT-90 | Assignment |

| C4a | ~138 | No peak | No peak | Quaternary, Aromatic |

| C8a | ~135 | No peak | No peak | Quaternary, Aromatic |

| C6 | ~130 | Positive | Positive | CH, Aromatic |

| C8 | ~129 | Positive | Positive | CH, Aromatic |

| C5 | ~128 | Positive | Positive | CH, Aromatic |

| C7 | ~120 | No peak | No peak | Quaternary, C-Br |

| C2 | ~49 | Positive | Positive | CH, Aliphatic (C-NH₂) |

| C1 | ~32 | Negative | No peak | CH₂, Aliphatic |

| C4 | ~29 | Negative | No peak | CH₂, Aliphatic (Benzylic) |

| C3 | ~28 | Negative | No peak | CH₂, Aliphatic |

2D NMR: Connecting the Fragments

Two-dimensional NMR experiments are essential for assembling the fragments identified by 1D NMR into a coherent structure.[6][7]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps out all proton-proton coupling networks.[8][9] We expect to see correlations tracing the entire aliphatic portion of the molecule: H1 ↔ H2 ↔ H3 ↔ H4. Crucially, no correlations will be observed between the aliphatic and aromatic protons, confirming they are in separate spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[7] For example, the proton signal at ~3.10 ppm (H2) will show a cross-peak with the carbon signal at ~49 ppm (C2). This allows for the confident assignment of all protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[8][9] These long-range correlations are the "glue" that holds the structure together.

Caption: Key HMBC correlations confirming the molecular framework.

Key Verifying Correlations:

-

H4 to C5 & C8a: The benzylic protons (H4) correlating to the aromatic carbons C5 and C8a unequivocally links the saturated ring to the aromatic ring at the correct position.

-

H5 to C7: The aromatic proton H5 showing a correlation to the bromine-bearing carbon C7 confirms the position of the bromine atom relative to the fused ring system.

-

H1 to C8a: The aliphatic proton H1 correlating to the quaternary aromatic carbon C8a further solidifies the fusion of the two rings.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a definitive solution of the structure in solution, single-crystal X-ray crystallography offers the "gold standard" for unambiguous proof in the solid state.[10] This technique provides precise measurements of bond lengths, bond angles, and the absolute configuration of the chiral center at C2.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[11]

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods to locate the positions of the heavy atoms (Br, C, N). Refine the structural model against the experimental data to determine the final atomic coordinates with high precision.[11]

The resulting crystallographic information file (CIF) provides an absolute and verifiable 3D model of the molecule.

Conclusion

The structural elucidation of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with foundational methods like HRMS and FTIR to establish the molecular formula and functional groups, we create a hypothesis that is rigorously tested and confirmed through a suite of 1D and 2D NMR experiments. The final, unambiguous confirmation is achieved through single-crystal X-ray analysis. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for applications in research and pharmaceutical development.

References

- ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?

- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

- ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.

- ResearchGate. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry - 2016.

- TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.

- YouTube. (2020, July 4). Organic Chemistry - Structure Elucidation.

- Infrared (IR) Spectroscopy. (n.d.). Infrared (IR) Spectroscopy.

- Illinois State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

-

NIH. (2022, December 17). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][6][8][9]triazines. Retrieved from NIH.

- OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

Sources

- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. tsijournals.com [tsijournals.com]

- 5. emerypharma.com [emerypharma.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 11. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Foreword: From Chemical Structure to Biological Insight

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic is a rigorous and multifaceted endeavor. The initial phase of this journey, the preliminary biological activity screening, is arguably the most critical. It is at this juncture that we first glimpse the pharmacological potential of a molecule, guiding its path toward more intensive investigation or its consignment to the archives.

The structure of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, a substituted aminotetralin, provides clues to its potential biological activities. The tetralin scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system. Derivatives of 2-aminotetralin have been reported to exhibit activity as local anesthetics, parasympatholytics, and ligands for histamine and serotonin receptors.[1][2][3] This existing knowledge forms the logical foundation of our screening strategy, which will be a tiered approach, beginning with broad phenotypic assays and progressively narrowing to more specific, target-based investigations.

Part 1: Foundational Screening Cascade: A Multi-pronged Approach

The initial screening of a novel compound should be designed to cast a wide net, identifying potential bioactivities across several key areas of pharmacology. For 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, a logical starting point is to assess its general cytotoxicity, its potential as an antimicrobial agent, and its effects on inflammatory and central nervous system pathways.

General Cytotoxicity Assessment: The Gatekeeper Assay

Before any meaningful assessment of specific biological activity can be made, it is imperative to determine the cytotoxic profile of the compound. This data provides a therapeutic window and informs the concentration ranges for subsequent assays. The MTT assay is a robust and widely adopted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cell lines, such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

Incubation: The cells are treated with the compound dilutions and incubated for 48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Data from MTT Assay

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 100 |

| 0.1 | 1.23 | 98.4 |

| 1 | 1.20 | 96.0 |

| 10 | 1.05 | 84.0 |

| 50 | 0.65 | 52.0 |

| 100 | 0.20 | 16.0 |

Antimicrobial Activity Screening: A Broad Spectrum Survey

The increasing prevalence of antibiotic-resistant pathogens necessitates the continuous search for novel antimicrobial agents.[6] Preliminary screening against a panel of clinically relevant bacteria and fungi is a prudent step in the characterization of a new chemical entity. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Cultures of representative bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: A stock solution of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Representative MIC Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | >128 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

Part 2: Delving Deeper: Hypothesis-Driven Screening

Based on the known pharmacology of related aminotetralin structures, a more focused screening effort should investigate the potential anti-inflammatory and CNS activities of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases. A common preliminary assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as NO.

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Macrophages

-

Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[6]

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine for 1 hour. Subsequently, they are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.[6] A control group without LPS stimulation and a vehicle control with LPS are included. Dexamethasone can be used as a positive control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

CNS Activity: Exploring Neurotransmitter Receptor Interactions

The structural similarity of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine to known ligands of serotonin and histamine receptors strongly suggests that its primary biological activity may lie within the central nervous system.[1][3] A logical next step is to perform receptor binding assays to determine if the compound interacts with these targets.

Experimental Workflow: Radioligand Binding Assays

This workflow outlines the general procedure for assessing the binding affinity of the test compound to a panel of CNS receptors.

Caption: Workflow for Radioligand Binding Assay.

Protocol Outline: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT7 or H1 receptors) are prepared from recombinant cell lines or animal tissues.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Competition Reaction: The membranes are incubated with a fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Table 3: Hypothetical Receptor Binding Data

| Receptor Target | Radioligand | Ki (nM) |

| 5-HT7 | [3H]-LSD | 85 |

| Histamine H1 | [3H]-Pyrilamine | 250 |

| Dopamine D2 | [3H]-Spiperone | >10,000 |

Part 3: Visualizing the Path Forward: A Strategic Workflow

The preliminary screening process should be viewed as a logical and decision-driven workflow. The results from each stage inform the next steps, creating a pathway from broad, non-specific assays to more targeted and mechanistic studies.

Caption: Tiered Screening Strategy.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded strategy for the preliminary biological activity screening of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. By employing a tiered approach that begins with broad phenotypic assays and progresses to more specific, hypothesis-driven investigations, researchers can efficiently and effectively profile the pharmacological potential of this novel compound. The experimental protocols provided are robust and well-established, and the proposed workflow ensures a logical and data-driven progression of the research.

Should the preliminary screening yield promising results, such as potent and selective binding to a specific CNS receptor, the subsequent steps would involve functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Following in vitro characterization, promising candidates would then progress to in vivo studies in relevant animal models to assess their pharmacokinetic properties, efficacy, and safety. The journey from a novel molecule to a potential therapeutic is long and challenging, but a well-designed and rigorously executed preliminary screening campaign is the essential first step.

References

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin. Benchchem.

- A Framework for the Biological Activity Screening of a Novel Compound. Benchchem.

- Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. MDPI.

- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

- Screening and identification of novel biologically active natural compounds. PMC.

- 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, 5 g, CAS No. 1187928-01-3. Carl ROTH.

- 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7. Benchchem.

- Synthesis, Evaluation, and Comparative Molecular Field Analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for Histamine H(1) Receptors. PubMed.

- Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene, VII: Aroyl esters of cis. PubMed.

- Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. PubMed.

- Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. PubMed.

Sources

- 1. Synthesis, evaluation, and comparative molecular field analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene, VII: Aroyl esters of cis- and trans-2-dimethylamino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Targets of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Foreword: Charting a Course for Novel CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical entities with the potential to modulate well-validated neurological pathways is paramount. 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (Br-THN) emerges as a compound of significant interest. Its structural backbone, the 2-aminotetralin scaffold, is a privileged motif in neuropharmacology, known to mimic endogenous monoamines and interact with a range of critical CNS targets.[1] This guide provides an in-depth technical exploration of the potential pharmacological targets of Br-THN, offering a strategic framework for researchers and drug development professionals to investigate its therapeutic promise. While direct pharmacological data on the 7-bromo substituted variant is nascent, this document synthesizes established knowledge of the parent 2-aminotetralin structure and its analogues to illuminate a rational path for target identification and validation.

The 2-Aminotetralin Core: A Foundation for Neuromodulation

The 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) framework serves as a rigid analogue of the neurotransmitter phenylethylamine. This structural constraint confers a degree of conformational selectivity, enhancing its interaction with specific receptor and transporter binding pockets. The amine group at the 2-position is a key determinant of its interaction with monoamine systems. The addition of a bromine atom at the 7-position of the aromatic ring is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially by altering its lipophilicity, metabolic stability, and binding affinity for its molecular targets.

Primary Pharmacological Targets: The Monoamine Neurotransmitter Systems

Based on the extensive pharmacology of the 2-aminotetralin class, the primary and most probable targets for Br-THN are the proteins that regulate dopamine, serotonin, and norepinephrine signaling.

Dopamine Receptors: A Strong Likelihood of Agonism

A substantial body of evidence points to 2-aminotetralin derivatives as direct dopamine receptor agonists.[2] The parent compound and its hydroxylated analogues, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), have been shown to bind with high affinity to dopamine receptors.[3] This suggests that Br-THN is a prime candidate for investigation as a dopamine receptor ligand.

-

Plausible Targets: Dopamine D1, D2, and D3 receptors.

-

Anticipated Action: Agonism or partial agonism. The precise functional activity will be influenced by the 7-bromo substitution.

-

Therapeutic Implications: Modulation of dopamine signaling is a cornerstone of treatments for Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).

The following diagram illustrates the canonical dopamine signaling pathway, a likely site of action for Br-THN.

Caption: A tiered workflow for the pharmacological characterization of Br-THN.

Tier 2: Functional Characterization

For targets where Br-THN demonstrates high binding affinity, the next step is to determine its functional effect.

Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)

-

Objective: To determine if Br-THN acts as an agonist or antagonist at Gi/s-coupled receptors (e.g., Dopamine D2 receptors).

-

Materials:

-

A cell line stably expressing the receptor of interest (e.g., CHO-D2).

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure (Agonist Mode):

-

Plate the cells and allow them to adhere.

-

Treat the cells with varying concentrations of Br-THN.

-

Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

-

A decrease in cAMP levels (for a Gi-coupled receptor) indicates agonist activity.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of Br-THN.

-

Stimulate the cells with a known agonist at its EC80 concentration.

-

Lyse the cells and measure cAMP levels.

-

A reversal of the agonist-induced change in cAMP indicates antagonist activity.

-

Protocol: Neurotransmitter Uptake Assay

-

Objective: To measure the inhibitory potency of Br-THN on SERT and NET.

-

Materials:

-

Cells expressing the transporter of interest (e.g., HEK293-SERT).

-

Radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

-

Known inhibitors for control (e.g., Fluoxetine for SERT).

-

-

Procedure:

-

Plate the cells.

-

Pre-incubate the cells with varying concentrations of Br-THN.

-

Add the radiolabeled neurotransmitter and incubate for a short period.

-

Wash the cells extensively with ice-cold buffer to remove extracellular neurotransmitter.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC50 for the inhibition of neurotransmitter uptake.

-

Quantitative Data Summary and Future Directions

The following table presents a hypothetical summary of data that would be generated through the proposed experimental workflows.

| Potential Target | Assay Type | Expected Metric | Anticipated Potency Range | Potential Therapeutic Indication |

| Dopamine D2 Receptor | Radioligand Binding | Ki | 1 - 100 nM | Parkinson's Disease, Schizophrenia |

| cAMP Functional Assay | EC50/IC50 | 10 - 500 nM | ||

| Serotonin Transporter (SERT) | Radioligand Binding | Ki | 1 - 100 nM | Depression, Anxiety |

| [³H]-Serotonin Uptake | IC50 | 10 - 500 nM | ||

| Norepinephrine Transporter (NET) | Radioligand Binding | Ki | 10 - 200 nM | ADHD, Depression |

| [³H]-Norepinephrine Uptake | IC50 | 50 - 1000 nM | ||

| 5-HT7 Receptor | Radioligand Binding | Ki | 50 - 1000 nM | Sleep Disorders, Cognitive Deficits |

| cAMP Functional Assay | EC50/IC50 | > 500 nM |

Conclusion

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine stands as a promising chemical scaffold for the development of novel CNS therapeutics. The established pharmacology of the 2-aminotetralin core provides a strong rationale for prioritizing the investigation of its effects on dopamine receptors and monoamine transporters. A systematic approach, beginning with broad binding assays and progressing to functional and in vivo characterization, will be crucial to fully elucidate its mechanism of action and unlock its therapeutic potential. The insights gained from such studies will not only define the pharmacological profile of Br-THN but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

-

van der Goot, H., Kourounakis, A. P., Timmerman, H., & Waterbeemd, H. van de. (1998). Synthesis, Evaluation, and Comparative Molecular Field Analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for Histamine H(1) Receptors. Journal of Medicinal Chemistry, 41(23), 4547–4556. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2004). Structure-affinity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a New Class of 5-hydroxytryptamine7 Receptor Agents. Journal of Medicinal Chemistry, 47(26), 6616–6624. [Link]

-

Creese, I., Stewart, K., & Snyder, S. H. (1983). Pharmacology of High-Affinity Binding of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) to Bovine Caudate Nucleus Tissue. Biochemical Pharmacology, 32(19), 2873–2880. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of high-affinity binding of [3H](+/-)2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) to bovine caudate nucleus tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Brominated Aminotetralins: A Comprehensive Technical Guide for Drug Discovery

Abstract

The 2-aminotetralin scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a multitude of centrally acting agents with significant therapeutic potential. The strategic introduction of a bromine substituent onto this framework has proven to be a powerful tool for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive literature review of brominated aminotetralins, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the nuanced structure-activity relationships (SAR), and explore the therapeutic promise of this fascinating class of compounds. This guide emphasizes the "why" behind experimental choices, ensuring a deep, actionable understanding of the field.

Introduction: The Strategic Value of Bromination in Aminotetralin Drug Design

The 2-aminotetralin core, a conformationally constrained phenethylamine analogue, has been a cornerstone in the development of ligands for dopamine and serotonin receptors.[1][2] The rationale for its exploration lies in its ability to mimic the extended conformation of dopamine, a key neurotransmitter.[1] The introduction of a bromine atom, a heavy halogen, into the aromatic ring of the aminotetralin structure is not a trivial modification. It imparts significant changes to the molecule's physicochemical properties, including:

-

Lipophilicity: Bromine's lipophilic nature can enhance membrane permeability and influence blood-brain barrier penetration, a critical factor for centrally acting drugs.

-

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring, thereby influencing receptor-ligand interactions.

-

Steric Bulk: The size of the bromine atom can dictate the orientation of the molecule within the receptor binding pocket, leading to altered affinity and selectivity.

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, potentially prolonging the compound's half-life.

This guide will explore how these fundamental changes, brought about by bromination, have been leveraged to fine-tune the pharmacological profiles of aminotetralin derivatives for various therapeutic targets.

Synthetic Strategies and Challenges

The synthesis of brominated aminotetralins is not without its challenges, primarily revolving around the regioselective introduction of the bromine atom and the control of stereochemistry at the C2 position.

General Synthetic Approach

A common synthetic route to 2-aminotetralin derivatives commences with a substituted β-tetralone.[1][2] The key steps typically involve:

-

Ring Formation: Construction of the tetralone core, often through intramolecular cyclization reactions.

-

Bromination: Introduction of the bromine atom onto the aromatic ring of the tetralone intermediate. This step is crucial for defining the final substitution pattern.

-

Reductive Amination: Conversion of the ketone functionality of the brominated tetralone to the desired amine. This step is often stereoselective, yielding specific enantiomers or diastereomers.[3]

An improved synthetic route involves the Pummerer rearrangement and cyclization of β-keto sulfoxides, followed by reductive amination of the resulting β-tetralones with a NaBH4-carboxylic acid complex.[2]

The "Halogen Dance": A Synthetic Hurdle

A significant challenge in the synthesis of brominated aminotetralins is the potential for "halogen dance" reactions. This phenomenon involves the migration of the bromine substituent around the aromatic ring under certain reaction conditions.[3] During the ring-closing protocol to generate the brominated tetralone motif, the bromo substituent can migrate via different bromonium species.[3] This can lead to a mixture of regioisomers, complicating purification and compromising the yield of the desired product.[3] Careful optimization of reaction conditions, including the choice of base and solvent, is critical to minimize this unwanted side reaction.

Stereochemical Considerations

The stereochemistry at the C2 position of the aminotetralin ring is paramount for biological activity. For instance, the (2S) enantiomers of 5-substituted-2-aminotetralins (5-SATs) exhibit a significantly higher preference (at least 50-fold) for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to their (2R) counterparts.[4] Chiral resolution or asymmetric synthesis is therefore a critical aspect of the drug development process for these compounds. A "0.2 ppm rule" has been defined through in-depth NMR studies to help determine the absolute configuration at the C-2 position of the tetralin nucleus.[3]

Pharmacology: Modulating Monoamine Systems

Brominated aminotetralins have been extensively investigated as ligands for dopamine and serotonin receptors, with the position of the bromine atom playing a pivotal role in determining their pharmacological profile.

Dopaminergic Activity

The aminotetralin scaffold is a well-established dopamine D2 receptor agonist.[5] The introduction of a bromine atom can modulate this activity. For example, a comparative quantitative structure-activity relationship (QSAR) study revealed that a bromine atom at the R6 position of the aminotetralin ring makes the compound a more effective norepinephrine uptake inhibitor than a dopamine uptake inhibitor.[6] Conversely, the absence of a substituent at the R6 position and a larger group at the R2 position favor dopamine uptake inhibition.[6]

Serotonergic Activity

The serotonin (5-HT) receptor family is a key target for many psychoactive drugs. Brominated aminotetralins have shown significant promise as selective ligands for various 5-HT receptor subtypes.

The 5-HT1 receptor family, comprising subtypes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F, shares high sequence homology, making the development of subtype-selective ligands a significant challenge.[4][7] Structure-based ligand design approaches have been employed to develop selective 5-substituted-2-aminotetralins (5-SATs).[4] These studies have demonstrated that 5-SATs can exhibit high affinity (Ki ≤ 25 nM) for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with a strong stereoselective preference for the (2S)-enantiomer.[4] Molecular modeling and mutagenesis studies have identified key interactions at positions 3.33, 5.38, 5.42, 5.43, and 7.39 of the 5-HT1 subtypes that are crucial for binding and functional activity.[4][7] By exploiting these findings, a novel full efficacy 5-HT1A agonist with 100-fold selectivity over 5-HT1B/1D receptors has been designed and synthesized.[4][7]

The 5-HT2A and 5-HT2C receptors are important targets for antipsychotic drugs.[8] Novel 4-phenyl-2-dimethylaminotetralins (4-PATs) with halogen substitutions have been synthesized and evaluated as 5-HT2A/5-HT2C receptor inverse agonists.[8] Interestingly, the stereochemistry at the C2 and C4 positions dictates the selectivity profile. Diastereomers in the (2S,4R)-configuration tend to bind non-selectively to 5-HT2A, 5-HT2C, and H1 receptors, while those in the (2R,4R)-configuration show a preference for 5-HT2A over 5-HT2C receptors and have high selectivity over 5-HT2B and H1 receptors.[8] This highlights the critical role of chirality in achieving the desired selectivity profile and potentially avoiding side effects like sedation associated with H1 receptor antagonism.[8]

Structure-Activity Relationships (SAR): A Detailed Analysis

The relationship between the chemical structure of brominated aminotetralins and their biological activity is a key area of investigation.[9] Understanding these relationships allows for the rational design of more potent and selective compounds.

Impact of Bromine Position

The position of the bromine atom on the aromatic ring has a profound impact on receptor affinity and selectivity.

-

Position 6: A bromine at the R6 position tends to favor norepinephrine uptake inhibition over dopamine uptake inhibition.[6]

-

Position 7: A methoxy group at the R7 position has been shown to decrease both norepinephrine and dopamine uptake inhibitory potency.[6][10] While direct data on bromine at this position is less prevalent in the initial searches, the electronic and steric effects would likely lead to a distinct pharmacological profile.

Influence of N-Substitution

The nature of the substituent on the amino group also plays a significant role. For dopamine uptake inhibition, the nitrogen substituent has a less pronounced effect compared to its influence on norepinephrine uptake.[6] However, for dopamine receptor agonism, dipropylamine substitution has been found to be consistently productive.[1]

Quantitative Data Summary

To facilitate a clear comparison of the pharmacological data, the following table summarizes the binding affinities and functional activities of key brominated aminotetralin derivatives where available in the provided search results.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-substituted-(2S)-aminotetralins | 5-HT1A, 5-HT1B, 5-HT1D | ≤ 25 | Agonist | [4][7] |

| (2R,4R)-4-phenyl-2-dimethylaminotetralins | 5-HT2A | Preferential binding | Inverse Agonist | [8] |

(Note: This table is illustrative and would be populated with more specific data points from a more exhaustive literature search.)

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides an example of a detailed experimental protocol for a key assay used in the characterization of brominated aminotetralins.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a novel brominated aminotetralin derivative for the human 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT.

-

Test compound (brominated aminotetralin derivative) at various concentrations.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the 5-HT1A receptor.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

50 µL of [3H]8-OH-DPAT at a concentration near its Kd.

-

50 µL of either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or the test compound at various concentrations.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

General Synthetic Workflow for Brominated Aminotetralins

Caption: A generalized synthetic workflow for the preparation of brominated 2-aminotetralins.

Logic Diagram of SAR for 4-PATs at 5-HT2 Receptors

Caption: Stereochemistry dictates the selectivity profile of 4-PATs at 5-HT2 receptors.

Therapeutic Potential and Future Directions

The unique pharmacological profiles of brominated aminotetralins position them as promising candidates for the treatment of various central nervous system disorders.

-

Antidepressants: Their ability to modulate both dopamine and serotonin systems makes them attractive for the development of novel antidepressants with potentially broader efficacy.[3][11]

-

Antipsychotics: The development of selective 5-HT2A/5-HT2C inverse agonists, such as the 4-PAT derivatives, offers a promising avenue for new antipsychotic drugs with an improved side-effect profile, particularly with regard to sedation.[8]

-

Neuroprotection: Some 2-aminotetralin derivatives have demonstrated neuroprotective effects in models of ischemia/reperfusion brain injury.[12] The anti-inflammatory and anti-apoptotic actions of these compounds suggest that brominated analogues could be explored for their potential in treating neurodegenerative diseases.[12]

Future research in this area should focus on:

-

Improving Synthetic Efficiency: Developing more robust and regioselective bromination methods to overcome the challenge of the "halogen dance."

-

Expanding SAR Studies: Systematically exploring the effects of bromine substitution at all available positions on the aminotetralin ring to build a more comprehensive SAR map.

-

In Vivo Evaluation: Progressing lead compounds with promising in vitro profiles to in vivo models of disease to assess their efficacy and pharmacokinetic properties.

-

Exploring Novel Targets: Investigating the activity of brominated aminotetralins at other CNS targets to uncover new therapeutic opportunities.

Conclusion

The introduction of a bromine atom into the 2-aminotetralin scaffold is a powerful and versatile strategy in medicinal chemistry. It provides a means to fine-tune the pharmacological properties of these compounds, leading to the discovery of potent and selective ligands for a range of dopamine and serotonin receptors. The challenges in their synthesis, particularly the control of regiochemistry and stereochemistry, are being addressed through innovative synthetic methodologies. As our understanding of the intricate structure-activity relationships of brominated aminotetralins continues to grow, so too will their potential to yield novel and effective treatments for a variety of debilitating neurological and psychiatric disorders. This guide serves as a foundational resource to stimulate further research and development in this exciting field.

References

-

Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]

-

Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215-222. [Link]

-

Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355-361. [Link]

-

Gmeiner, P., et al. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Journal of Organic Chemistry, 77(13), 5503-5514. [Link]

-

Che, T., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry. [Link]

-

Canal, C. E., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 179(5), 999-1018. [Link]

-

Cannon, J. G., Lee, T., & Goldman, H. D. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry, 20(9), 1111-1116. [Link]

-

Chegg.com. (2017). Solved Aminotetralins are a class of compounds currently... [Link]

-

Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 38(22), 4259-4264. [Link]

-

Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

-

Che, T., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

Canal, C. E. (2022). Molecular and behavioral pharmacology of novel 2-aminotetralin derivatives targeting serotonin G protein-coupled receptors. R Discovery. [Link]

-

Patella, M., et al. (2007). 2-Aminotetraline derivative protects from ischemia/reperfusion brain injury with a broad therapeutic window. British Journal of Pharmacology, 150(1), 76-85. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

Sources

- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]